1-Ethoxy-2-ethynylcyclohexene 1-Ethoxy-2-ethynylcyclohexene
Brand Name: Vulcanchem
CAS No.: 134225-51-7
VCID: VC21202871
InChI: InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3
SMILES: CCOC1=C(CCCC1)C#C
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

1-Ethoxy-2-ethynylcyclohexene

CAS No.: 134225-51-7

Cat. No.: VC21202871

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-2-ethynylcyclohexene - 134225-51-7

Specification

CAS No. 134225-51-7
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 1-ethoxy-2-ethynylcyclohexene
Standard InChI InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3
Standard InChI Key KILNBDQNAMTWAE-UHFFFAOYSA-N
SMILES CCOC1=C(CCCC1)C#C
Canonical SMILES CCOC1=C(CCCC1)C#C

Introduction

Physical and Chemical Properties

1-Ethoxy-2-ethynylcyclohexene (CAS: 134225-51-7) is characterized by a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. The compound features a cyclohexene ring with an ethoxy group and an ethynyl (acetylenic) substituent at positions 1 and 2, respectively .

Table 1: Physical and Chemical Properties of 1-Ethoxy-2-ethynylcyclohexene

PropertyValue
CAS Registry Number134225-51-7
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
IUPAC Name1-ethoxy-2-ethynylcyclohexene
Synonyms1-ethoxy-2-ethynylcyclohex-1-ene
SMILESC#CC=1CCCCC=1OCC
InChIInChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3
InChIKeyKILNBDQNAMTWAE-UHFFFAOYSA-N
Estimated Density0.942 g/cm³
Estimated Boiling Point218.185°C at 760 mmHg
Estimated Flash Point78.407°C
Estimated Refractive Index1.48

The compound's structure contains several key features that contribute to its chemical reactivity: the ethynyl group provides terminal alkyne reactivity, the cyclohexene ring introduces unsaturation and conformational characteristics, and the ethoxy group adds ether functionality .

Structural Comparisons with Related Compounds

Understanding the structural relationships between 1-Ethoxy-2-ethynylcyclohexene and similar compounds provides valuable insights into its expected chemical behavior. The table below presents a comparison with structurally related compounds.

Table 2: Comparison of 1-Ethoxy-2-ethynylcyclohexene with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Differences
1-Ethoxy-2-ethynylcyclohexeneC10H14O150.22Reference compound
1-EthynylcyclohexeneC8H10106.17Lacks ethoxy group
1-Ethoxy-2-methylcyclohexaneC9H18O142.24Saturated ring; methyl instead of ethynyl group
1-[2-(1-cyclohexenyl)ethynyl]cyclohexeneC14H18186.29Contains two cyclohexene rings connected by ethynyl bridge
1-Ethoxy-2-iodocyclohexaneC8H15IO254.11Saturated ring; iodo instead of ethynyl group

This comparison highlights how the presence of specific functional groups and structural features can influence the physical and chemical properties of these related compounds .

Synthesis Methods

The synthesis of 1-Ethoxy-2-ethynylcyclohexene can be approached through several established methodologies that leverage modern transition metal catalysis and functional group transformations.

Palladium-Catalyzed Cross-Coupling Approaches

One promising synthetic route to 1-Ethoxy-2-ethynylcyclohexene involves palladium-catalyzed Sonogashira cross-coupling reactions. This approach typically utilizes a reaction between an ethoxy-substituted cyclohexenyl halide (particularly an iodide) and a terminal alkyne source under palladium catalysis with copper co-catalysis .

For instance, the coupling of 1-ethoxy-2-iodocyclohexene with appropriate acetylene derivatives in the presence of catalytic Pd(PPh3)2Cl2, CuI, and an amine base (such as triethylamine or diethylamine) can provide an efficient route to the target compound . The generalized reaction can be depicted as:

1-Ethoxy-2-iodocyclohexene + H-C≡CH → 1-Ethoxy-2-ethynylcyclohexene

This method is advantageous due to its mild conditions and compatibility with various functional groups. The reaction typically proceeds through oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetallation with the copper-acetylide complex and reductive elimination to form the carbon-carbon bond .

Alternative Synthetic Approaches

Another potential synthetic route could involve the ethoxylation of 1-ethynylcyclohexene (CAS: 931-49-7), which is commercially available. This would involve selective addition of an ethoxy group to the cyclohexene ring, potentially through electrophilic addition followed by elimination .

Alternatively, the compound might be accessible through functionalization of allenols, as these structurally related compounds can undergo various transformations including isomerization and rearrangements to yield ethynyl-substituted products .

Reactivity and Chemical Transformations

The diverse functional groups present in 1-Ethoxy-2-ethynylcyclohexene contribute to its rich chemical reactivity, enabling numerous transformations of synthetic utility.

Photoredox Chemistry

1-Ethoxy-2-ethynylcyclohexene exhibits notable reactivity in photoredox reactions. Under visible light irradiation and in the presence of appropriate photoredox catalysts (such as iridium complexes), the compound can undergo diverse radical-mediated transformations. These reactions typically involve the formation of radical intermediates that can participate in addition, cyclization, and coupling processes .

For example, when subjected to visible light-induced photoredox conditions with catalysts like Ir(dF(CF3)ppy)2(dtbbpy)(PF6), the compound can participate in bifunctionalization reactions leading to complex molecular architectures .

Functionalization of the Ethynyl Group

The terminal alkyne functionality in 1-Ethoxy-2-ethynylcyclohexene provides numerous opportunities for further elaboration:

  • Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles.

  • Hydroboration: Treatment with boranes followed by oxidation can lead to aldehydes or ketones, depending on the specific reagents used.

  • Hydrogenation: Selective hydrogenation using catalysts like palladium on carbon or Lindlar catalyst can reduce the triple bond to either an alkene (partial reduction) or alkane (complete reduction) .

  • Nucleophilic Additions: Terminal alkynes can undergo addition of various nucleophiles, especially after activation with metal catalysts.

Table 3: Potential Transformations of 1-Ethoxy-2-ethynylcyclohexene

Reaction TypeConditionsExpected Products
Partial HydrogenationH2, Lindlar catalyst1-Ethoxy-2-vinylcyclohexene
Complete HydrogenationH2, Pd/C, high pressure1-Ethoxy-2-ethylcyclohexene or further reduced products
CuAAC Click ChemistryCuSO4, sodium ascorbate, azide1-Ethoxy-2-(1,2,3-triazolyl)cyclohexene derivatives
Hydroboration-Oxidation1) BH3·THF 2) H2O2, NaOH1-Ethoxy-2-(2-oxoethyl)cyclohexene
Sonogashira CouplingPd catalyst, CuI, aryl halide1-Ethoxy-2-(arylethynyl)cyclohexene derivatives
Photoredox ReactionsIr or Ru catalysts, visible lightVarious radical addition and cyclization products

Applications in Research

The distinctive structural features and reactivity profile of 1-Ethoxy-2-ethynylcyclohexene make it valuable in various research applications.

Building Block for Complex Molecule Synthesis

Biological ActivityMechanismTarget Systems
AnticancerSelective cytotoxicity, potential covalent binding to cellular targetsCancer cell lines
AntimicrobialDisruption of bacterial cell processesVarious pathogens
Enzyme InhibitionInteraction with enzyme active sites through terminal alkyneMetabolic enzymes
Anti-inflammatoryModulation of inflammatory pathwaysInflammatory mediators

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